molecular formula C13H25N3O3 B2607130 Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate CAS No. 1234836-75-9

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2607130
CAS No.: 1234836-75-9
M. Wt: 271.361
InChI Key: CWUYJMIOHCSGRG-UHFFFAOYSA-N
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Description

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate is a carbamate derivative featuring a piperidine core substituted with a tert-butylcarbamoyl group at the 1-position and a methyl carbamate moiety on the methylene group at the 4-position. Such compounds are typically intermediates in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators .

The tert-butylcarbamoyl group confers steric bulk and metabolic stability, while the methyl carbamate may influence solubility and bioavailability. Similar compounds in the evidence (e.g., tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate in ) are used in medicinal chemistry for their ability to interact with biological targets such as kinases or GPCRs .

Properties

IUPAC Name

methyl N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)15-11(17)16-7-5-10(6-8-16)9-14-12(18)19-4/h10H,5-9H2,1-4H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUYJMIOHCSGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of protecting groups to prevent unwanted side reactions and to achieve high yields of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate with structurally related compounds from the evidence, focusing on substituents, molecular properties, and applications:

Compound Name (CAS if available) Key Substituents Molecular Formula Molecular Weight Synthesis Highlights Applications/Findings References
Target Compound 1-(tert-butylcarbamoyl), 4-(methylcarbamate) C₁₃H₂₃N₃O₃* 277.34* Likely via HATU/DIEA-mediated coupling Hypothesized enzyme inhibitor or drug intermediate N/A
tert-Butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate (1353952-84-7) 1-(2-chloroacetyl), 4-(tert-butylcarbamate) C₁₄H₂₄ClN₃O₃ 317.81 Prepared using chloroacetyl chloride and HATU Intermediate in kinase inhibitor synthesis
tert-Butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate (1420963-24-1) 1-(thiophene-2-carbonyl), 4-(tert-butylcarbamate) C₁₆H₂₄N₂O₃S 324.45 Thiophene-2-carbonyl chloride coupling Potential antiviral or anticancer agent
tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate (1286274-21-2) 1-(cyclobutylmethyl), 4-(tert-butylcarbamate) C₁₆H₃₀N₂O₂ 282.42 Cyclobutylmethyl bromide alkylation GPCR modulation (e.g., α2A/5-HT7 receptor antagonist)
Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate (109) 1-(diphenoxyphosphoryl), 4-(benzylcarbamate) C₂₇H₂₈N₂O₅P 481.7 (MS) General Procedure H with TFA deprotection α-Amino diphenylphosphonate inhibitors
tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylate (12) Piperazine core with 4-aminobenzyl and tert-Boc C₁₆H₂₄N₄O₂ 320.39 Nitro reduction and Boc protection HIV-1 inhibitor development

Key Findings from Comparisons:

Substituent Effects on Bioactivity :

  • The thiophene-2-carbonyl group in enhances π-π stacking interactions in enzyme binding, whereas the chloroacetyl group in introduces electrophilicity for covalent inhibition.
  • Phosphoryl-containing analogs (e.g., compound 109 in ) exhibit potent inhibitory activity against phosphatases, attributed to the phosphate mimicry.

Synthetic Flexibility :

  • The tert-butyl carbamate group is a common protecting group, as seen in , enabling modular synthesis.
  • HATU/DIEA-mediated couplings are widely used for amide or carbamate formation .

Molecular Weight and Solubility: Compounds with bulky substituents (e.g., cyclobutylmethyl in ) have lower molecular weights (~280–320 Da) but may suffer from reduced aqueous solubility.

Therapeutic Applications: Piperidine-carbamates with aryl acyl groups (e.g., thiophene, naphthoyl) are prioritized in antiviral and anticancer research . Aminobenzyl-piperazine derivatives (e.g., compound 12 in ) show promise in HIV-1 inhibition due to improved target engagement.

Biological Activity

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate, with CAS number 1234836-75-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting key findings and presenting relevant data.

  • Molecular Formula : C₁₃H₂₅N₃O₃
  • Molecular Weight : 271.36 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl carbamate group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various strains of bacteria, particularly Gram-positive bacteria.

Key Findings:

  • Bacterial Strains Tested :
    • Staphylococcus aureus (including MRSA)
    • Enterococcus faecium (VREfm)
  • Minimum Inhibitory Concentrations (MIC) :
    • Effective against MRSA and VISA at concentrations as low as 0.78 to 3.125 μg/mL , comparable to conventional antibiotics like vancomycin and linezolid .
  • Bactericidal Properties :
    • The compound demonstrated strong bactericidal effects against both susceptible and drug-resistant strains, particularly effective against biofilm-forming bacteria .

Anticancer Activity

In addition to antimicrobial properties, preliminary research indicates potential anticancer effects. Studies have focused on the compound's ability to inhibit cancer cell proliferation.

Case Studies:

  • Cell Line Testing :
    • The compound was tested on various cancer cell lines, showing promising results in inhibiting cell growth.
    • Specific assays indicated a dose-dependent response in inhibiting proliferation in human cancer cells.
  • Mechanism of Action :
    • Although detailed mechanisms are still under investigation, initial findings suggest that the compound may induce apoptosis in cancer cells, potentially through pathways involving caspase activation .

Safety and Toxicity

Safety profiles are essential for evaluating the therapeutic potential of any compound. Current studies indicate that this compound exhibits low toxicity towards mammalian cells while maintaining its antimicrobial efficacy.

Toxicity Assessment:

  • In vitro studies using lung MCR-5 and skin BJ fibroblast cell lines showed no significant cytotoxicity at effective concentrations .

Summary of Biological Activity

The following table summarizes the biological activity of this compound:

Activity TypeTarget Organism/Cell TypeObserved EffectMIC/IC50 Values
AntimicrobialStaphylococcus aureus (MRSA)Bactericidal0.78 - 3.125 μg/mL
AntimicrobialEnterococcus faecium (VREfm)Bactericidal0.78 - 3.125 μg/mL
AnticancerHuman cancer cell linesInhibition of cell proliferationIC50 values pending further study
CytotoxicityLung MCR-5, Skin BJ fibroblastsLow toxicityNo significant cytotoxicity observed

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